molecular formula C12H14ClNO2 B2612375 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide CAS No. 2411277-55-7

2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide

Cat. No. B2612375
CAS RN: 2411277-55-7
M. Wt: 239.7
InChI Key: UQHWLEIWLLPQNN-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide, also known as CDMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDMC belongs to the class of chromene derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to possess a range of biological activities that make it a promising candidate for scientific research. One of the main applications of 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide is in the field of cancer research. Studies have shown that 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion.
In addition to its anticancer properties, 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has also been shown to possess anti-inflammatory and antioxidant activities. 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce oxidative stress in cells. These properties make 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide a potential candidate for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has also been shown to activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to have a range of biochemical and physiological effects in cells and animals. In cancer cells, 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to reduce oxidative stress and inhibit the production of pro-inflammatory cytokines and chemokines in cells. In animals, 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to reduce tumor growth and improve survival rates in cancer models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and development. In addition, 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide has been shown to possess anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
One limitation of using 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer to cells or animals in a controlled manner. In addition, the mechanism of action of 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide. One area of research could be to further investigate the mechanism of action of 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide, particularly in relation to its anticancer properties. Another area of research could be to investigate the potential use of 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide in combination with other anticancer agents to enhance its efficacy. In addition, further research could be done to investigate the potential use of 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide in the treatment of inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide involves the reaction of 3,4-dihydro-2H-chromen-3-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization from a suitable solvent such as ethanol or ethyl acetate. The overall yield of the reaction is typically around 60-70%.

properties

IUPAC Name

2-chloro-N-(5-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8-3-2-4-11-10(8)5-9(7-16-11)14-12(15)6-13/h2-4,9H,5-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHWLEIWLLPQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(COC2=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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